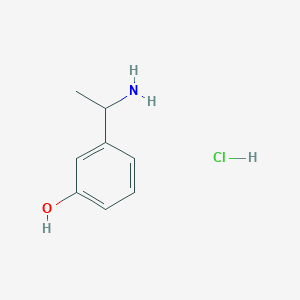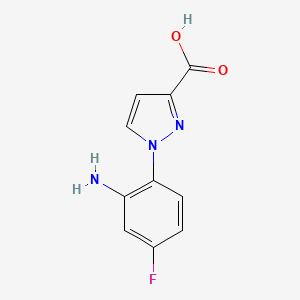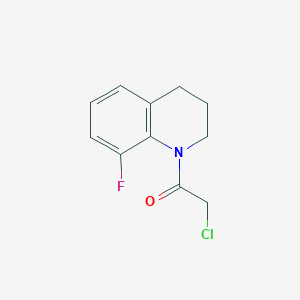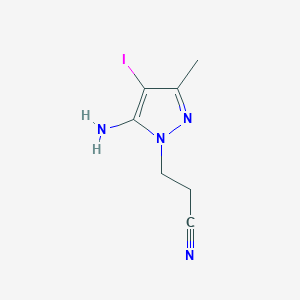
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as 2,4,5-trimethylphenyl ethan-1-ol or TMPE, is a monoterpene alcohol found in many essential oils. TMPE has a wide range of applications in the food, pharmaceutical, and cosmetics industries. It is used as a flavoring agent, preservative, and fragrance component, as well as an intermediate in the synthesis of more complex molecules. In addition, TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities.
Aplicaciones Científicas De Investigación
TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities. In addition, TMPE has been investigated for its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of TMPE is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also thought to possess anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes. Additionally, TMPE may modulate the immune system by stimulating the production of immunomodulatory molecules.
Biochemical and Physiological Effects
TMPE has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been investigated for its potential to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal models, TMPE has been shown to reduce inflammation and reduce the severity of allergic reactions. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMPE in lab experiments include its availability, low cost, and ease of synthesis. Additionally, TMPE is a safe and non-toxic compound, making it suitable for use in a variety of experiments. The main limitation of using TMPE in experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.
Direcciones Futuras
The future directions for research on TMPE include further investigation into its potential therapeutic properties, such as its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of TMPE and its potential to inhibit the growth of certain cancer cell lines. Additionally, research is needed to investigate the potential of TMPE as an ingredient in food, pharmaceutical, and cosmetic products. Finally, research is needed to investigate the potential of TMPE as a preservative or flavoring agent.
Métodos De Síntesis
TMPE can be synthesized from the reaction of trimethylphenol (TMP) and ethylene oxide (EO). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH). The reaction is highly exothermic and proceeds with high yields. The product, TMPE, can then be isolated by distillation.
Propiedades
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)





![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
